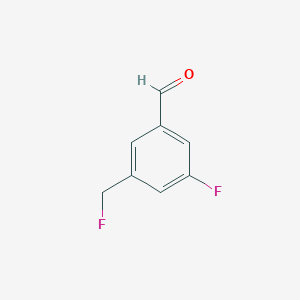

3-Fluoro-5-(fluoromethyl)benzaldehyde

Description

3-Fluoro-5-(fluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a fluorine atom at the 3-position and a fluoromethyl group (-CH2F) at the 5-position of the benzene ring. This compound is structurally significant in medicinal chemistry, particularly in the development of positron emission tomography (PET) radioligands targeting metabotropic glutamate receptor subtype 5 (mGluR5). Derivatives of this scaffold, such as [18F]SP203, have been used to image mGluR5 in non-human primates and humans, enabling studies of neuropsychiatric disorders . The fluoromethyl group contributes to metabolic stability and receptor binding affinity, though its susceptibility to glutathione-mediated radiodefluorination in vivo has been noted .

Properties

Molecular Formula |

C8H6F2O |

|---|---|

Molecular Weight |

156.13 g/mol |

IUPAC Name |

3-fluoro-5-(fluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H6F2O/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 |

InChI Key |

YSAYDQMYOXPMAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C=O)F)CF |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Fluoro-5-(fluoromethyl)benzaldehyde with structurally related compounds, focusing on substituent effects, receptor affinity, metabolic stability, and applications:

Key Findings:

Substituent Effects on Receptor Binding: The fluoromethyl group in 3-Fluoro-5-(fluoromethyl)benzaldehyde enhances mGluR5 binding affinity compared to non-fluorinated analogs. However, its replacement with a trifluoromethyl group (3-Fluoro-5-(trifluoromethyl)benzaldehyde) may improve metabolic stability but reduce specificity due to increased lipophilicity . [11C]ABP688, lacking a fluoromethyl group, achieves high receptor specificity (80% blocking in vivo) via a distinct cyclohexenone oxime scaffold .

Metabolic Stability :

- The fluoromethyl group in [18F]SP203 is susceptible to glutathione S-transferase-mediated substitution, leading to radiodefluorination and bone uptake of free [18F]− . In contrast, [11C]ABP688’s methyloxime group resists such metabolism, enabling prolonged brain imaging .

- Trifluoromethyl (CF3) and methoxymethoxy (OCH2OCH3) groups confer greater metabolic stability due to resistance to nucleophilic attack .

Structural Analogues in Drug Development: 3-Fluoro-5-phenylbenzaldehyde and its derivatives (e.g., 3-Fluoro-5-phenylbenzonitrile) are explored for modified receptor interactions, leveraging steric bulk from the phenyl group . 2-Fluoro-5-hydroxybenzaldehyde derivatives exhibit polar properties suitable for non-imaging applications, such as antioxidants .

Applications in PET Imaging :

- [18F]SP203 and [11C]ABP688 are benchmark ligands for mGluR5 imaging, but their differing metabolic profiles influence clinical utility. [18F]SP203’s defluorination limits quantitative accuracy, while [11C]ABP688’s stability supports rodent-to-human translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.